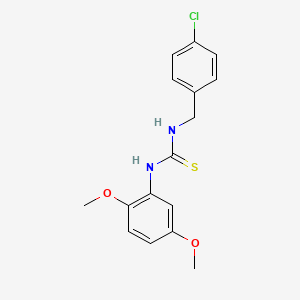![molecular formula C15H13N3O5 B5814606 methyl 3-{[(5-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate CAS No. 6015-32-3](/img/structure/B5814606.png)
methyl 3-{[(5-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{[(5-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Methyl N-(5-methyl-2-pyridyl)-3-(5-nitro-2-furyl)-2-propenamide and has a molecular formula of C16H14N4O5.
Wirkmechanismus
The mechanism of action of Methyl 3-{[(5-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate is not fully understood. However, it is believed to exert its anti-inflammatory and antitumor effects by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. It has also been shown to inhibit acetylcholinesterase activity, which is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-7. In addition, it has been shown to inhibit acetylcholinesterase activity, leading to an increase in acetylcholine levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-{[(5-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It has also been shown to exhibit significant anti-inflammatory and antitumor activities, making it a potential candidate for the development of new drugs. However, one of the limitations of this compound is that its mechanism of action is not fully understood. Further research is needed to elucidate its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for the research of Methyl 3-{[(5-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate. One of the significant directions is the development of new drugs based on this compound. It has been shown to exhibit significant anti-inflammatory and antitumor activities, making it a potential candidate for the treatment of various diseases. Another direction is the elucidation of its mechanism of action. Further research is needed to understand how this compound exerts its effects and to identify potential targets for drug development. Additionally, the potential use of this compound in the treatment of Alzheimer's disease should be further investigated.
Synthesemethoden
The synthesis of Methyl 3-{[(5-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate involves the reaction of 5-nitro-2-furoic acid with 5-methyl-2-pyridylamine in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The resulting product is then reacted with methyl acrylate to obtain this compound. The purity of the product can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Methyl 3-{[(5-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate has potential applications in various fields of scientific research. One of the significant applications is in the development of new drugs. This compound has been shown to exhibit anti-inflammatory and antitumor activities, making it a potential candidate for the treatment of various diseases. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity.
Eigenschaften
IUPAC Name |
methyl 3-[(5-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-9-3-4-13(16-8-9)17-14(19)10-5-11(15(20)23-2)7-12(6-10)18(21)22/h3-8H,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPRSBDACGPIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90975576 |
Source


|
| Record name | 3-(Methoxycarbonyl)-N-(5-methylpyridin-2-yl)-5-nitrobenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90975576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6015-32-3 |
Source


|
| Record name | 3-(Methoxycarbonyl)-N-(5-methylpyridin-2-yl)-5-nitrobenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90975576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5814538.png)
![N-(4-methylphenyl)-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5814542.png)

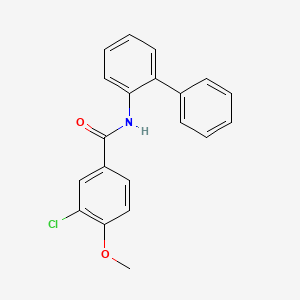
![1-(3-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5814564.png)
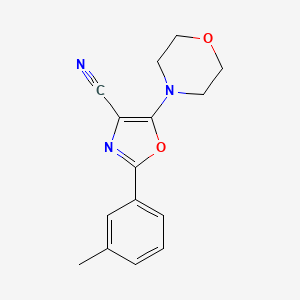
![N-{4-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5814578.png)
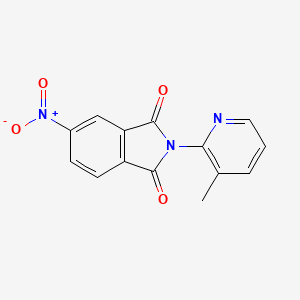


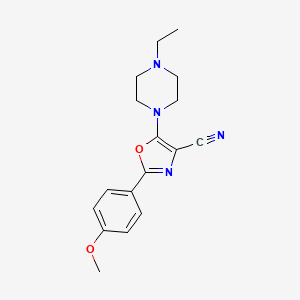
![methyl 2-chloro-5-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5814613.png)
![1-[3-(5-methyl-2-furyl)acryloyl]indoline](/img/structure/B5814620.png)
